~50-Fold Enhancement in nAChR Potency Compared to Parent Compound PhTX-343 at Mammalian Muscle-Type Receptors
PhTX-12 exhibits an approximately 50-fold greater potency than its parent compound PhTX-343 at human muscle-type nAChRs expressed in TE671 cells. The dideaza analogue PhTX-12 achieved an IC₅₀ of 0.3 µM (final current value), compared to PhTX-343's IC₅₀ of approximately 17 µM at −100 mV holding potential, representing the highest potency improvement achieved by polyamine moiety modification of PhTX-343 [1]. This potency gain is structurally driven by replacement of the two secondary amine groups with methylene groups, reducing the number of positive charges on the polyamine tail from three to one at physiological pH, which paradoxically enhances receptor antagonism [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) at human muscle-type nAChR |
|---|---|
| Target Compound Data | PhTX-12: IC₅₀ = 0.3 µM (final current value) at TE671 cell nAChR |
| Comparator Or Baseline | PhTX-343: IC₅₀ ≈ 17 µM (peak current) at −100 mV in TE671 cells; approximately 50-fold less potent |
| Quantified Difference | ~50-fold improvement in potency (IC₅₀: 0.3 µM vs. ~17 µM) |
| Conditions | Whole-cell patch-clamp recordings from TE671 cells expressing human embryonic muscle-type nAChR (α1β1γδ); holding potential −100 mV; co-application with 10 µM acetylcholine |
Why This Matters
A 50-fold potency difference means that PhTX-12 achieves equivalent nAChR blockade at concentrations that are two orders of magnitude lower than PhTX-343, reducing the risk of off-target interactions in nAChR-focused experiments and enabling cleaner pharmacological dissection of receptor function.
- [1] Stromgaard K, Brierley MJ, Andersen K, Sløk FA, Mellor IR, Usherwood PN, Krogsgaard-Larsen P, Jaroszewski JW. Analogues of neuroactive polyamine wasp toxins that lack inner basic sites exhibit enhanced antagonism toward a muscle-type mammalian nicotinic acetylcholine receptor. J Med Chem. 1999;42(25):5224-34. PMID: 10602707. View Source
